molecular formula C11H9BrFNO2 B1371096 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1153886-14-6

6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1371096
CAS RN: 1153886-14-6
M. Wt: 286.1 g/mol
InChI Key: DMSOZRYLFABEIR-UHFFFAOYSA-N
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Description

The compound “6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is likely a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess various biological activities and are often used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, bromoacetyl compounds are often synthesized through bromination of the corresponding acetyl compounds . The presence of the bromoacetyl group can make the compound a good electrophile, which can be useful in further synthetic transformations .


Molecular Structure Analysis

The compound likely contains a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. It also has a bromoacetyl group attached at the 6-position and a fluoro group at the 7-position .


Chemical Reactions Analysis

Bromoacetyl compounds are often used as building blocks in organic synthesis due to their reactivity. They can undergo various reactions such as nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is used in the synthesis of various quinoline derivatives. It's involved in bromination reactions and one-pot syntheses, leading to the efficient creation of tribromoquinolines and dibromoquinolines (Şahin et al., 2008). Additionally, it participates in lithium–halogen exchange reactions for producing novel trisubstituted quinoline derivatives (Şahin et al., 2008).

Antimicrobial Applications

  • Certain derivatives of this compound, particularly those combined with fluoro-substituted coumarin and phenyl rings, have demonstrated potent antimicrobial activity. This suggests its potential in the development of new antimicrobial agents (Ansari & Khan, 2017).

Applications in Catalysis

  • This compound is used in the asymmetric hydrogenation of quinolines, catalyzed by chiral cationic ruthenium complexes. This process is significant for the synthesis of biologically active tetrahydroquinolines, which are crucial in pharmaceuticals (Wang et al., 2011).

Applications in Optical Resolution

  • The compound plays a role in the optical resolution processes, particularly in the context of its fluoro and methyl substituted derivatives. These processes are essential for the synthesis of optically pure tetrahydroquinolines, important in various chemical and pharmaceutical applications (Kmecz et al., 2001).

Applications in Antimycobacterial Activities

  • Novel fluoroquinolones synthesized from derivatives of this compound have been evaluated for their antimycobacterial activities. These compounds have shown promising results against various strains of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).

Crystal Engineering and Optical Properties

  • Fluorinated isoquinolines, including those derived from this compound, are used in crystal engineering. Their fluorine substitution impacts packing features in crystal lattices, which is crucial for the development of new materials with specific properties (Choudhury & Row, 2006).

Safety and Hazards

Bromoacetyl compounds can be hazardous. They are typically corrosive and can cause burns and eye damage. They may also be harmful if inhaled .

Future Directions

The future research directions would depend on the intended use of this compound. Given the biological activity of many tetrahydroquinoline derivatives, it could be interesting to explore the biological activity of this compound .

properties

IUPAC Name

6-(2-bromoacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSOZRYLFABEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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